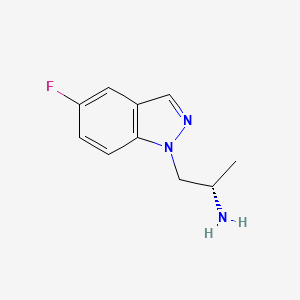

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine

Description

Properties

Molecular Formula |

C10H12FN3 |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

(2S)-1-(5-fluoroindazol-1-yl)propan-2-amine |

InChI |

InChI=1S/C10H12FN3/c1-7(12)6-14-10-3-2-9(11)4-8(10)5-13-14/h2-5,7H,6,12H2,1H3/t7-/m0/s1 |

InChI Key |

ILPBKZWYZJHZAZ-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=C(C=C(C=C2)F)C=N1)N |

Canonical SMILES |

CC(CN1C2=C(C=C(C=C2)F)C=N1)N |

Origin of Product |

United States |

Biological Activity

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine, also known as (S)-1-(5-fluoroindazol-1-yl)propan-2-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H12FN3 |

| Molecular Weight | 193.22 g/mol |

| IUPAC Name | (S)-1-(5-fluoroindazol-1-yl)propan-2-amine |

| Purity | Typically 95% |

This compound is believed to interact with various biological targets, particularly in the serotonergic system. Its structure allows it to bind selectively to serotonin receptors, which play a crucial role in mood regulation and other neurological functions. The compound's fluorine substitution may enhance its binding affinity and selectivity compared to non-fluorinated analogs.

1. Antidepressant Effects

Research indicates that compounds with similar structures can exhibit antidepressant-like effects through modulation of serotonin receptors. Specifically, this compound may enhance serotonergic neurotransmission, potentially leading to improvements in mood and anxiety levels.

2. Neuroprotective Properties

Studies have shown that indazole derivatives possess neuroprotective effects. For instance, they can reduce oxidative stress and promote neuronal survival under conditions that typically lead to cell death. This suggests that this compound may have therapeutic potential in neurodegenerative diseases.

3. Inhibition of Kinase Activity

Preliminary findings suggest that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, which could be significant for cancer treatment strategies. The inhibition of these pathways can disrupt tumor growth and proliferation.

Case Studies

Several studies have explored the biological activity of indazole derivatives, including this compound:

Case Study 1: Antidepressant Activity

A study conducted on various indazole derivatives demonstrated that compounds with structural similarities to (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amines showed significant antidepressant-like behavior in rodent models. The mechanisms were attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.

Case Study 2: Neuroprotection

In vitro experiments revealed that this compound protected neuronal cells from apoptosis induced by oxidative stress. This was measured using cell viability assays and markers for apoptosis.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of (S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amines:

Comparison with Similar Compounds

Structural Analogues

1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)

- Structure : Replaces indazole with indole (benzene fused to pyrrole instead of pyrazole).

- Key Properties :

- Activity: 5F-AMT is a psychoactive substance with serotonergic effects, likely due to its structural similarity to endogenous tryptamines .

- Comparison : The indazole moiety in the target compound may enhance metabolic stability compared to indole, as pyrazole rings are less prone to oxidation .

5-APB and 6-APB (Benzofuran Derivatives)

- Structures : 1-(Benzofuran-5-yl)-propan-2-amine (5-APB) and 1-(Benzofuran-6-yl)-propan-2-amine (6-APB).

- Key Properties :

- Activity : These compounds act as stimulants and entactogens, targeting serotonin and dopamine receptors. The benzofuran ring may reduce potency compared to indazole/indole derivatives due to electronic differences .

(S)-1-(5-Methylfuran-2-yl)propan-1-amine

- Structure : Features a furan ring instead of indazole.

- Key Properties :

- Activity: Limited data, but furan derivatives are often explored for antimicrobial or anti-inflammatory properties. The lack of a fused aromatic system likely reduces CNS activity compared to the target compound .

Tellurium-Containing Analogues

- Examples : 1-((4-Methoxyphenyl)tellanyl)propan-2-amine (7c), 1-((3,4,5-Trimethoxyphenyl)tellanyl)propan-2-amine (7d).

- Key Properties :

- Synthesized via reactions between ditellanes and aziridines, yielding 50–70% isolated products .

Preparation Methods

Synthesis of 5-Fluoro-2-nitrobenzaldehyde

Reductive Amination and Cyclization

-

Imine Formation : 5-Fluoro-2-nitrobenzaldehyde reacts with a protected amine (e.g., trityl-protected aminopropanol) in ethanol under reflux to form the Schiff base.

-

Reduction : Sodium cyanoborohydride (NaCNBH₃) reduces the imine to the corresponding ortho-nitrobenzylamine.

-

Deprotection and Cyclization : Treatment with trifluoroacetic acid (TFA) removes the trityl group, followed by KOH-mediated cyclization in methanol/water (9:1) at 90°C to yield 5-fluoro-1H-indazole.

Critical Parameters :

-

Temperature : Cyclization at >80°C minimizes byproducts like indazolones.

-

Solvent : Methanol/water mixtures enhance reaction homogeneity and rate.

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Alkylation | NaH, DMF, 60°C, 12 h | 72 | 95 |

| Mitsunobu | DEAD, PPh₃, THF, 0°C→RT | 68 | 98 |

One-Pot Tandem Synthesis

Recent advances combine indazole formation and amine coupling in a single reactor:

-

Sequential Steps :

Advantages :

-

Eliminates purification of reactive intermediates.

-

Reduces solvent waste and processing time.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is achieved via:

-

Diastereomeric Salt Formation : Racemic amine is treated with (R)-mandelic acid in ethanol, precipitating the (S)-amine mandelate salt. Freebase liberation with NaOH yields enantiopure product.

-

Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >98% ee.

Scalability and Industrial Considerations

Cost-Effective Fluorination

Green Chemistry Metrics

| Metric | N-Alkylation Route | Mitsunobu Route |

|---|---|---|

| PMI (kg/kg) | 18 | 35 |

| E-Factor | 12 | 28 |

| Solvent Intensity (L/kg) | 50 | 120 |

PMI: Process Mass Intensity; E-Factor: Environmental Factor

Analytical Characterization

Final product validation employs:

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- PK/PD Modeling : Correlate plasma exposure (AUC, C) with target engagement using compartmental models .

- Tissue Penetration Studies : Measure compound levels in target organs (e.g., brain via microdialysis) to assess bioavailability .

- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS to explain reduced in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.